molecular formula C26H24N4O6 B11632633 Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11632633
M. Wt: 488.5 g/mol
InChI Key: GVXWPPALUGSXOV-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 344.32 g/mol

    CAS Number: 76258-20-3

This compound belongs to the class of dihydropyridines, which are often associated with calcium channel blockers used in cardiovascular medicine. our compound has additional aromatic substituents, making it more complex.

Preparation Methods

Synthetic Routes: The synthesis of Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves several steps. One common synthetic route includes the following:

    Condensation of Pyrazole and Nitrobenzaldehyde: The pyrazole ring (3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl) is formed by condensing 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate.

    Cyclization with Dihydropyridine: The pyrazole intermediate reacts with dihydropyridine-3,5-dicarboxylic acid to form the dihydropyridine ring.

    Esterification: Dimethyl esterification of the dihydropyridine carboxylic acid groups yields the final compound.

Industrial Production: Industrial-scale production methods involve optimization of these steps for efficiency and yield.

Chemical Reactions Analysis

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the pyrazole ring.

    Ester Hydrolysis: Hydrolysis of the ester groups.

Major products include derivatives with modified substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a potential calcium channel blocker or other therapeutic targets.

    Chemical Biology: Studying cellular processes involving calcium channels.

    Industry: Synthesis of related compounds or as a building block.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with calcium channels or other cellular targets.

Biological Activity

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 21829-09-4) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
IUPAC Name This compound
CAS Number 21829-09-4
Molecular Formula C17H18N2O6
Molecular Weight 346.33 g/mol

Pharmacological Activities

This compound exhibits several notable biological activities:

  • Calcium Channel Blocking Activity : As a dihydropyridine derivative, this compound is primarily recognized for its ability to block calcium channels. This mechanism is crucial in treating cardiovascular diseases by reducing blood pressure and preventing angina attacks .
  • Vasodilatory Effects : Research indicates that compounds within the dihydropyridine class can induce vasodilation. The presence of the nitrophenyl group enhances this effect, making it a candidate for managing coronary vasodilator activity .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is primarily mediated through its interaction with voltage-gated calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Vascular Response Studies : In experimental models comparing this compound with established vasodilators like papaverine and nifedipine, it was found to produce significant reductions in perfusion pressure, indicating strong vasodilatory effects .
  • Toxicity Assessments : Acute toxicity studies have demonstrated that while the compound exhibits beneficial pharmacological effects, careful dosage is essential to minimize adverse reactions .
  • Comparative Efficacy : A study highlighted that derivatives of dihydropyridines can significantly enhance cellular permeability and metabolic stability when compared to traditional compounds in drug design . This suggests that modifications to the molecular structure can lead to improved therapeutic profiles.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-8-6-5-7-9-18)28-24(20)17-10-12-19(13-11-17)30(33)34/h5-14,23,27H,1-4H3

InChI Key

GVXWPPALUGSXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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